molecular formula C12H10ClNO4 B11855142 2-(7-Chloro-6-methoxy-4-oxoquinolin-1(4H)-yl)acetic acid

2-(7-Chloro-6-methoxy-4-oxoquinolin-1(4H)-yl)acetic acid

Cat. No.: B11855142
M. Wt: 267.66 g/mol
InChI Key: NMRRZUXJVOIQKJ-UHFFFAOYSA-N
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Description

2-(7-Chloro-6-methoxy-4-oxoquinolin-1(4H)-yl)acetic acid is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Chloro-6-methoxy-4-oxoquinolin-1(4H)-yl)acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 7-chloro-6-methoxyquinoline.

    Oxidation: The quinoline derivative is oxidized to introduce the 4-oxo group.

    Acetic Acid Introduction:

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(7-Chloro-6-methoxy-4-oxoquinolin-1(4H)-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: Further oxidation can modify the quinoline ring or the acetic acid moiety.

    Reduction: Reduction reactions can convert the 4-oxo group to a hydroxyl group.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce hydroxyquinoline derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(7-Chloro-6-methoxy-4-oxoquinolin-1(4H)-yl)acetic acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of the quinoline family.

    Chloroquine: A well-known antimalarial drug with a similar quinoline structure.

    Quinacrine: Another antimalarial drug with a related structure.

Uniqueness

2-(7-Chloro-6-methoxy-4-oxoquinolin-1(4H)-yl)acetic acid is unique due to its specific substitution pattern and functional groups, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.

Properties

Molecular Formula

C12H10ClNO4

Molecular Weight

267.66 g/mol

IUPAC Name

2-(7-chloro-6-methoxy-4-oxoquinolin-1-yl)acetic acid

InChI

InChI=1S/C12H10ClNO4/c1-18-11-4-7-9(5-8(11)13)14(6-12(16)17)3-2-10(7)15/h2-5H,6H2,1H3,(H,16,17)

InChI Key

NMRRZUXJVOIQKJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)C=CN2CC(=O)O)Cl

Origin of Product

United States

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